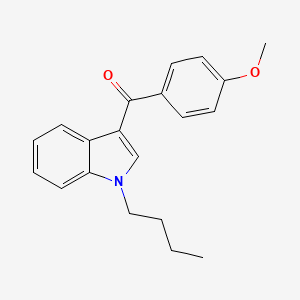
rac 2-Lauroyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 2-Lauroyl-3-chloropropanediol is a chemical compound with the molecular formula C15H29ClO3 It is characterized by the presence of a chloro group, a hydroxyl group, and a dodecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: rac 2-Lauroyl-3-chloropropanediol can be synthesized through the esterification of 1-chloro-3-hydroxypropan-2-ol with dodecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: rac 2-Lauroyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction Reactions: The ester group can be reduced to form primary alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: 1-Hydroxy-3-hydroxypropan-2-yl dodecanoate.
Oxidation: 1-Chloro-3-oxopropan-2-yl dodecanoate.
Reduction: 1-Chloro-3-hydroxypropan-2-yl dodecanol.
Wissenschaftliche Forschungsanwendungen
rac 2-Lauroyl-3-chloropropanediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of rac 2-Lauroyl-3-chloropropanediol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-hydroxypropan-2-yl hexanoate
- 1-Chloro-3-hydroxypropan-2-yl octanoate
- 1-Chloro-3-hydroxypropan-2-yl decanoate
Comparison: rac 2-Lauroyl-3-chloropropanediol is unique due to its longer carbon chain, which imparts different physicochemical properties compared to its shorter-chain analogs
Eigenschaften
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJJFRKQHWIEOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857924 |
Source


|
| Record name | 1-Chloro-3-hydroxypropan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329647-11-1 |
Source


|
| Record name | 1-Chloro-3-hydroxypropan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
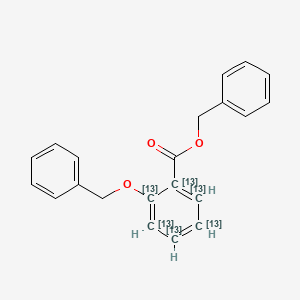
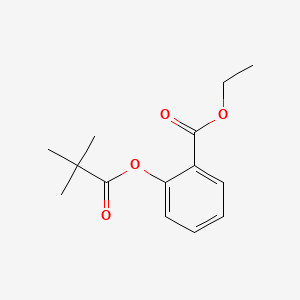
![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)
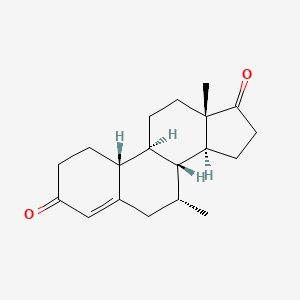
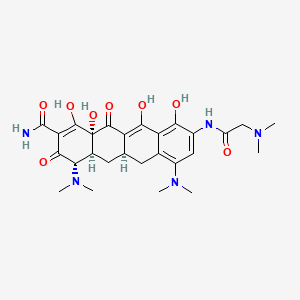
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)
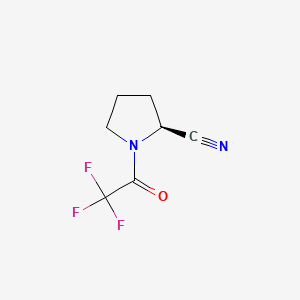
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)


